3-(Diethylamino)-4,4-dimethylpent-2-enal
Description
This compound likely shares reactivity and functional properties with other tertiary amine derivatives, such as participation in condensation reactions or interactions with biological targets (e.g., enzymes, receptors). Its diethylamino and dimethyl substituents may influence steric bulk, solubility, and electronic effects, which are critical in pharmaceutical and agrochemical applications .
Properties
CAS No. |
104185-85-5 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(diethylamino)-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C11H21NO/c1-6-12(7-2)10(8-9-13)11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
DAWRLUIDBFHSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4-dimethylpent-2-enal typically involves the reaction of diethylamine with a suitable aldehyde precursor. One common method is the condensation reaction between diethylamine and 4,4-dimethylpent-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Diethylamino)-4,4-dimethylpent-2-enal may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Diethylamino)-4,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Diethylamino)-4,4-dimethylpent-2-enal exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The aldehyde group can undergo reactions that modify the compound’s structure and properties, affecting its behavior in various environments.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-(Diethylamino)-4,4-dimethylpent-2-enal (inferred properties) with structurally related compounds:
Key Observations :
- Steric Effects: The diethylamino group in compound [36] () reduced antibacterial selectivity due to increased bulk, highlighting the trade-off between activity and steric hindrance .
- Solubility: Alcohol derivatives like 3-(Diethylamino)-2,2-dimethylpropan-1-ol exhibit better solubility in polar solvents (e.g., methanol) compared to aromatic analogs, which may influence formulation in drug design .
- Thermal Stability : Higher boiling points in phthalide derivatives (e.g., 627.3°C) suggest enhanced thermal stability for applications in materials science .
Enzyme Inhibition (DHFR Target)
- Quinoline Derivative [36]: Exhibited potent ecDHFR inhibition (I50ecDHFR = 0.3 µM) but poor selectivity for bacterial over vertebrate DHFR. The diethylamino group’s bulk likely disrupted binding specificity .
- Dimethylamino Analogs: Compounds with dimethylamino substituents (e.g., D6 in ) often show improved selectivity, as smaller alkyl groups reduce steric clashes in enzyme active sites .
Antimicrobial Activity
- Rhodanine Derivatives (D7–D10): Diethylaminoethyl-substituted rhodanines () demonstrated broad-spectrum antimicrobial activity, though specific data on efficacy vs. Their activity may arise from membrane disruption or enzyme inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
